(2R,3S)-2-hydroxy-3-methylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid and its isomers has been achieved through various stereoselective methods. Crout and Whitehouse (1977) synthesized the (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid, establishing the absolute configuration of the naturally occurring isomer as 2R,3R (Crout & Whitehouse, 1977). Giordano et al. (1999) achieved the stereoselective synthesis of four diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, identifying the stereochemistry of the amino acid in the marine toxin janolusimide (Giordano, Spinella, & Sodano, 1999).
Molecular Structure Analysis
The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid was elucidated by Curland et al. (2018), offering insights into the molecular arrangements and hydrogen bonding patterns (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Chemical Reactions and Properties
The compound participates in various chemical reactions, showcasing its versatility. For instance, Braun and Gräf (2003) described a stereoselective aldol reaction involving (R)-3-hydroxy-4-methylpentanoic acid (Braun & Gräf, 2003).
Physical Properties Analysis
The physical properties of (2R,3S)-2-hydroxy-3-methylpentanoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. The studies by Curland et al. and others provide valuable information on these aspects.
Chemical Properties Analysis
The chemical properties, including acidity, reactivity with other chemical species, and participation in enzyme-catalyzed reactions, have been extensively studied. The work by de Roo et al. (2002) on the production of enantiomerically pure R-3-hydroxyalkanoic acids showcases the relevance of understanding these properties for biotechnological applications (de Roo, Kellerhals, Ren, Witholt, & Kessler, 2002).
Scientific Research Applications
Quantitative Determination in Alcoholic Beverages
(2R,3S)-2-hydroxy-3-methylpentanoic acid has been studied in the context of alcoholic beverages. A method was developed for its quantitative determination in wines and other alcoholic drinks, highlighting its potential impact on sensory effects. This method involves solid phase extraction, derivatization, and GC-MS analysis, suggesting its relevance in the food chemistry and beverage industry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Role in Wine Aging
Research has indicated that (2R,3S)-2-hydroxy-3-methylpentanoic acid plays a role in the aging process of wine. A study focusing on Bordeaux red wines found that the concentrations of this compound, along with its esters, correlate positively with the age of wine. This highlights its significance in the wine industry, particularly in understanding the chemical changes that occur during wine aging (Lytra, Franc, Cameleyre, & Barbe, 2017).
Stereochemistry and Enzyme Action
The compound has been a subject of study in enzymology and stereochemistry. Research on Salmonella typhimurium demonstrated the stereospecificity of α,β-dihydroxyacid dehydratase, which utilizes the isomers of (2R,3S)-2-hydroxy-3-methylpentanoic acid as substrates. This research is crucial for understanding the stereochemical mechanisms of enzyme action and can have implications in biochemical and pharmaceutical fields (Armstrong, Müller, Reary, Whitehouse, & Crout, 1977).
Synthesis and Stereochemistry in Marine Toxins
(2R,3S)-2-hydroxy-3-methylpentanoic acid is also relevant in the synthesis of complex natural products. A study focused on the stereoselective synthesis of its diastereomers, which are constituents of the marine toxin janolusimide. Understanding its synthesis and stereochemistry is essential in the field of natural product chemistry and marine biology (Giordano, Spinella, & Sodano, 1999).
Applications in Polyketide Synthase Research
The stereoisomers of 3-hydroxy-2-methylpentanoic acid, closely related to (2R,3S)-2-hydroxy-3-methylpentanoic acid, have been synthesized for investigations into the substrate selectivity of polyketide synthase (PKS) domains. This is significant in the field of enzymology and antibiotic research, as PKSs are crucial in the biosynthesis of many important natural products, including antibiotics (Harris, Cutter, Weissman, Hanefeld, Timoney, & Staunton, 1998).
properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
CAS RN |
70748-47-9 | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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